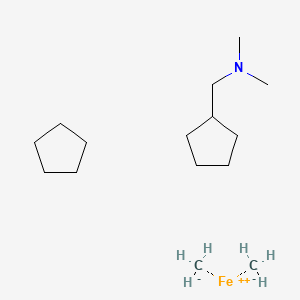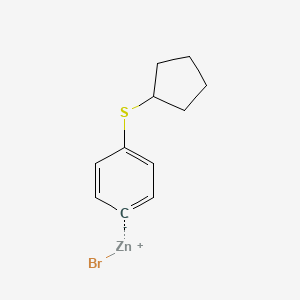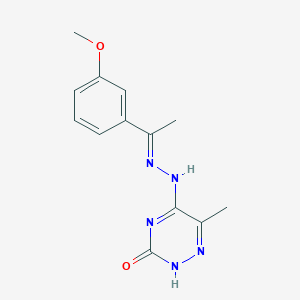![molecular formula C22H22N2O2S2 B14870828 2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole](/img/structure/B14870828.png)
2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole is a compound that belongs to the thiazolo[5,4-d]thiazole family. This compound is known for its unique structural properties, which include a rigid planar structure and high oxidative stability. These characteristics make it an attractive candidate for various applications in organic electronics and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole typically involves a multi-step process. One common method starts with the chlorination of ethyl isothiocyanatoacetate, followed by dehydrohalogenation to form the diethyl 2,5-dicarboxylate intermediate. This intermediate is then subjected to saponification and decarboxylation to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions facilitate electron transfer and charge separation, making it an effective component in photocatalytic and electronic applications .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(4-pyridyl)thiazolo[5,4-d]thiazole: Known for its luminescent properties and used in metal-organic frameworks.
Thiazolo[5,4-d]thiazole-based compounds with spirobifluorene moiety: These compounds exhibit excellent electronic structures and are used in optoelectronic materials.
Uniqueness
2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole stands out due to its isopropoxyphenyl groups, which enhance its solubility and processability compared to other thiazolo[5,4-d]thiazole derivatives. This makes it particularly suitable for applications requiring solution processing and film formation .
Propiedades
Fórmula molecular |
C22H22N2O2S2 |
|---|---|
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
2,5-bis(4-propan-2-yloxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole |
InChI |
InChI=1S/C22H22N2O2S2/c1-13(2)25-17-9-5-15(6-10-17)19-23-21-22(27-19)24-20(28-21)16-7-11-18(12-8-16)26-14(3)4/h5-14H,1-4H3 |
Clave InChI |
GDTUBEMUAQCIBW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(S2)N=C(S3)C4=CC=C(C=C4)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N6-ethyl-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14870745.png)
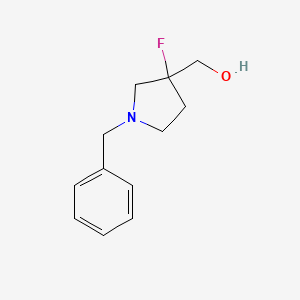
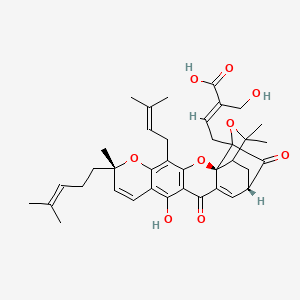
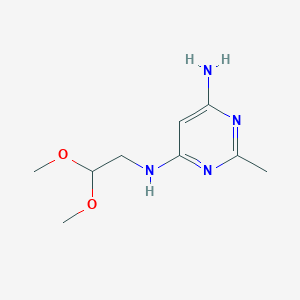

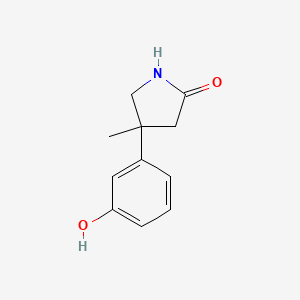
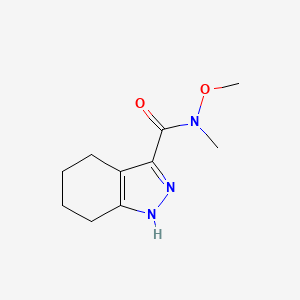

![1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B14870790.png)


